molecular formula C12H17NO B171423 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1243816-97-8

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B171423
CAS No.: 1243816-97-8
M. Wt: 191.27 g/mol
InChI Key: YZVQBQYZDXOHKU-UHFFFAOYSA-N
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Description

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1243816-97-8

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H17NO/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10/h4-6,9,13H,3,7-8H2,1-2H3

InChI Key

YZVQBQYZDXOHKU-UHFFFAOYSA-N

SMILES

CCC1CNCC2=C1C=C(C=C2)OC

Canonical SMILES

CCC1CNCC2=C1C=C(C=C2)OC

Synonyms

4-ETHYL-6-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(3-methoxyphenyl)-1-butanamine (25 g, 131 mmol, prepared according to the procedure described in J. Med. Chem. 1990, 33, 153-160) in formic acid (120 mL) at room temperature was treated with paraformaldehyde (4.18 g, 131 mmol), stirred for 16 hours, treated with 25% KOH (30 mL) and ethanol (100 mL), and refluxed for 2.5 hours. The mixture was cooled to room temperature, extracted with dichloromethane, and the combined extracts were dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with dichloromethane to provide the desired product.
Quantity
0 (± 1) mol
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Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
4.18 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three

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